molecular formula C17H15NO2 B7615324 Azetidin-1-yl-(3-methylbenzo[g][1]benzofuran-2-yl)methanone

Azetidin-1-yl-(3-methylbenzo[g][1]benzofuran-2-yl)methanone

Cat. No.: B7615324
M. Wt: 265.31 g/mol
InChI Key: VFHNWGWCRPBRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone is a complex organic compound that features a unique combination of azetidine and benzofuran moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the benzofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. This is followed by a coupling reaction with a benzofuran derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran moiety may contribute to the compound’s ability to intercalate with DNA or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone is unique due to its combination of azetidine and benzofuran moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

azetidin-1-yl-(3-methylbenzo[g][1]benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-13-8-7-12-5-2-3-6-14(12)16(13)20-15(11)17(19)18-9-4-10-18/h2-3,5-8H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHNWGWCRPBRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)N4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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